molecular formula C10H12N2O3 B8720184 6-(Isopropylcarbamoyl)nicotinic acid

6-(Isopropylcarbamoyl)nicotinic acid

Número de catálogo: B8720184
Peso molecular: 208.21 g/mol
Clave InChI: BHXPNDHJIKIYHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(Isopropylcarbamoyl)nicotinic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 6-(Isopropylcarbamoyl)nicotinic Acid

The synthesis of this compound can be achieved through a straightforward method involving the reaction of nicotinic acid with isopropyl carbamate. The process typically employs mild conditions, making it suitable for large-scale production. A notable synthetic route involves the use of a one-step Minisci reaction, which has been shown to yield high amounts of the target compound efficiently .

Antimycobacterial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimycobacterial properties. Specifically, compounds that modulate the activity of nicotinamidase (PncA) in Mycobacterium tuberculosis have been studied for their ability to hydrolyze nicotinamide into nicotinic acid, thereby contributing to the NAD+ salvage pathway essential for bacterial survival .

Cardiovascular Benefits

Nicotinic acid and its derivatives are recognized for their lipid-modulating effects. Studies have shown that higher intake levels of niacin can lead to reduced risks of cardiovascular diseases and overall mortality. This suggests that this compound may possess similar benefits, potentially improving lipid profiles by reducing triglyceride levels and increasing HDL cholesterol .

Treatment of Dyslipidemia

Nicotinic acid has long been used as a treatment for dyslipidemia due to its ability to lower LDL cholesterol and triglycerides while raising HDL cholesterol. The derivative this compound could enhance these effects with potentially fewer side effects compared to traditional nicotinic acid formulations .

Vascular Health

Research has indicated that derivatives like this compound may improve peripheral circulation and have vasodilatory effects. This is particularly relevant in conditions such as Raynaud's disease and other circulatory disorders where improved blood flow is necessary .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of nicotinic acid derivatives:

  • A clinical trial demonstrated that patients receiving a formulation containing nicotinic acid showed significant improvements in lipid profiles compared to those receiving placebo treatments .
  • Another study highlighted the reduced flushing side effects associated with specific formulations of nicotinic acid derivatives, indicating better patient compliance and therapeutic outcomes .

Summary Table of Applications

Application AreaDescription
Antimycobacterial ActivityModulation of PncA activity in Mycobacterium tuberculosis
Cardiovascular BenefitsReduction in cardiovascular disease risk through lipid modulation
Treatment of DyslipidemiaLowering LDL cholesterol and triglycerides; raising HDL cholesterol
Vascular HealthImprovement in peripheral circulation; potential treatment for circulatory disorders

Propiedades

Fórmula molecular

C10H12N2O3

Peso molecular

208.21 g/mol

Nombre IUPAC

6-(propan-2-ylcarbamoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-6(2)12-9(13)8-4-3-7(5-11-8)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15)

Clave InChI

BHXPNDHJIKIYHM-UHFFFAOYSA-N

SMILES canónico

CC(C)NC(=O)C1=NC=C(C=C1)C(=O)O

Origen del producto

United States

Synthesis routes and methods

Procedure details

250 mg of 5-(methoxycarbonyl)picolinic acid was coupled to isopropylamine via Procedure G. Crude methyl 6-(isopropylcarbamoyl)nicotinate was hydrolyzed via Procedure M to yield 227 mg of 6-(isopropylcarbamoyl)nicotinic acid. 60 mg of 4-chloro-3-(pyridin-2-yl)aniline was coupled to 6-(isopropylcarbamoyl)nicotinic acid via Procedure G. The crude product was purified by reverse phase HPLC to yield N5-(4-chloro-3-(pyridin-2-yl)phenyl)-N2-isopropylpyridine-2,5-dicarboxamide. MS (Q1) 395.1 (M)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.